molecular formula C9H16N2O B13275665 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol

Cat. No.: B13275665
M. Wt: 168.24 g/mol
InChI Key: QYYFZPWKXCIFIX-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol is an organic compound that features a pyrrole ring, an amino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and a secondary amine, followed by reduction. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 2-acetyl-1-methylpyrrole
  • N-methyl-2-acetylpyrrole

Uniqueness

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol is unique due to its combination of a pyrrole ring, an amino group, and a propanol moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-[(1-methylpyrrol-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C9H16N2O/c1-8(7-12)10-6-9-4-3-5-11(9)2/h3-5,8,10,12H,6-7H2,1-2H3

InChI Key

QYYFZPWKXCIFIX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=CN1C

Origin of Product

United States

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